Product packaging for Methylswertianin(Cat. No.:CAS No. 22172-17-4)

Methylswertianin

Cat. No.: B1682847
CAS No.: 22172-17-4
M. Wt: 288.25 g/mol
InChI Key: PUECEVJMPDNNHT-UHFFFAOYSA-N
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Description

Contextualization within Natural Products Chemistry

Natural products chemistry is a field dedicated to the isolation, structure elucidation, and study of chemical substances produced by living organisms. frontiersin.org Methylswertianin fits squarely within this discipline as a secondary metabolite found in various plant species. ebi.ac.uk

This compound belongs to the xanthone (B1684191) class of organic compounds. ontosight.ai Its chemical structure is characterized by a 9H-xanthen-9-one core with hydroxy groups at positions 1 and 8, and methoxy (B1213986) groups at positions 2 and 6. ontosight.ai This specific arrangement of functional groups is crucial to its chemical properties and potential biological activities. ontosight.ai Formally, it is described as a member of the class of xanthones that is swertianin (B1671438) in which the hydroxy group at position 2 has been replaced by a methoxy group. ebi.ac.ukzfin.org

Table 1: Chemical Identity of this compound

Identifier Value
IUPAC Name 1,8-dihydroxy-2,6-dimethoxyxanthen-9-one ebi.ac.uknih.gov
Molecular Formula C15H12O6 nih.govnaturewillbio.com
Molecular Weight 288.25 g/mol nih.gov
CAS Number 22172-17-4 nih.govnaturewillbio.com

This compound has been identified in a variety of plant species, primarily within the Gentianaceae family. Notable botanical sources include:

Swertia punicea Hemsl.: This species, known as "Ganyancao" in China, is a significant source of this compound. medchemexpress.comacs.orgthieme-connect.com

Swertia mussotii Franch.: A traditional Tibetan medicine, this plant contains this compound among its various bioactive compounds. ebi.ac.ukiomcworld.comresearchgate.net

Swertia japonica Makino: Used in traditional Japanese medicine, this plant is another source of xanthones, including those related to this compound. researchgate.nettandfonline.com

Trema orientalis (L.) Blume: This fast-growing tree, found in tropical and subtropical regions, also contains this compound. nih.govfao.org

Other reported sources include Swertia bimaculata, Swertia decora, and Gentianopsis paludosa. ebi.ac.uknaturewillbio.commedchemexpress.comresearchgate.net

Historical Context and Traditional Uses of this compound-Containing Medicinal Plants

Plants containing this compound have a long history of use in traditional medicine systems across the globe.

Swertia punicea has been traditionally used in Chinese folk medicine to address conditions such as fever, jaundice, and cholecystitis. acs.orgthieme-connect.comnih.gov

Swertia mussotii , known as "zang yin chen" in Tibetan medicine, is traditionally used for liver and gallbladder-related febrile diseases. iomcworld.comthieme-connect.comnih.gov

Swertia japonica is a staple in Japanese traditional medicine for treating gastrointestinal ailments. researchgate.nettandfonline.comontosight.ai

Trema orientalis has a history of use in various cultures for treating a wide array of ailments including coughs, sore throats, and fever. auboisvert.comwikipedia.orgplantsjournal.com

It is important to note that these traditional uses pertain to the whole plant or its extracts, which contain a multitude of chemical compounds, not just this compound.

Overview of the Contemporary Research Landscape Pertaining to this compound

Modern scientific research has begun to investigate the chemical constituents and potential biological activities of these traditionally used plants, leading to the isolation and study of compounds like this compound. A significant portion of the research focuses on the xanthones present in these plants. nih.gov For instance, studies on Swertia punicea have led to the isolation of numerous xanthones, including this compound. acs.orgthieme-connect.com Research on Swertia mussotii has also involved the separation and identification of its xanthone components, including this compound. researchgate.net Contemporary studies have explored the potential anti-diabetic effects of this compound. medchemexpress.comresearchgate.netabmole.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O6 B1682847 Methylswertianin CAS No. 22172-17-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,8-dihydroxy-2,6-dimethoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c1-19-7-5-8(16)12-11(6-7)21-9-3-4-10(20-2)14(17)13(9)15(12)18/h3-6,16-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUECEVJMPDNNHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50176709
Record name Swertiaperennin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50176709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22172-17-4
Record name 1,8-Dihydroxy-3,7-dimethoxyxanthone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22172-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Swertiaperennin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022172174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Swertiaperennin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Isolation, Purification, and Structural Characterization Methodologies for Methylswertianin

Extraction and Fractionation Techniques from Plant Bio-resources

The initial steps in obtaining Methylswertianin involve extracting the compound from dried plant material, often followed by fractionation to enrich the target compounds.

Ethyl acetate (B1210297) is frequently employed as a solvent for the extraction and fractionation of xanthones, including this compound, from plant crude extracts. For instance, the ethyl acetate portion of a 70% ethanolic extract from Comastoma pedunlulatum has been investigated for its xanthone (B1684191) constituents. ebi.ac.uk Similarly, the ethyl acetate fraction of Swertia punicea Hemsl. has been identified as containing active compounds like this compound. researchgate.net This solvent is effective due to its polarity, which allows for the selective partitioning of various organic compounds, including xanthones, from more polar or non-polar components of the crude plant extract.

Methanolic extraction is a common primary method for obtaining crude extracts rich in xanthones from plant materials. For example, a methanolic extract of Swertia mussotii has been used as a starting sample for the preparative separation of xanthones, including this compound, via High-Speed Counter-Current Chromatography (HSCCC). researchgate.net Similarly, methanol/water mixtures have been utilized to extract and concentrate compounds from crude plant extracts, demonstrating the effectiveness of methanolic protocols in preparing samples for subsequent purification steps. researchgate.net The total amount of xanthones in Swertia multicaulis has also been determined from ethyl acetate extracts, which are often derived from initial methanolic extractions. mdpi.com

Advanced Chromatographic Separation Techniques

Following initial extraction and fractionation, advanced chromatographic methods are crucial for achieving high purity of this compound.

High-Speed Counter-Current Chromatography (HSCCC) is a highly effective support-free liquid-liquid partition method widely used for the preparative separation of natural products, including xanthones. researchgate.netresearchgate.netacs.orgresearchgate.net This technique eliminates irreversible adsorption of the sample onto a solid support, a common issue with conventional chromatography, allowing for total recovery of the injected sample. researchgate.netresearchgate.net

A notable application of HSCCC for this compound involves its preparative separation from the Tibetan medicinal plant Swertia mussotii Franch. researchgate.netresearchgate.netresearchgate.netnih.govvirginia.edursc.org In such studies, a two-phase solvent system composed of n-hexane:ethyl acetate:methanol:water (5:5:10:4, v/v/v/v) has been successfully developed. researchgate.netresearchgate.netacs.orgnih.gov The upper phase of this system typically serves as the stationary phase, while the lower phase acts as the mobile phase. researchgate.netnih.gov

Table 1: Typical HSCCC Operating Conditions for this compound Isolation

ParameterValueSource(s)
Solvent Systemn-hexane:ethyl acetate:methanol:water (5:5:10:4, v/v/v/v) researchgate.netresearchgate.netacs.orgnih.gov
Stationary PhaseUpper phase researchgate.netnih.gov
Mobile PhaseLower phase researchgate.netnih.gov
Flow Rate1.5 mL/min researchgate.netnih.gov
Rotation Speed800 rpm researchgate.netnih.gov
Temperature25 °C researchgate.netnih.gov

Using this method, significant quantities of this compound, along with other xanthones like swerchirin (B1682844) and decussatin, can be isolated with high purity. For instance, from a 150 mg crude sample of Swertia mussotii, 8 mg of this compound with a purity exceeding 98% has been successfully isolated. researchgate.netresearchgate.netacs.orgnih.gov

Table 2: Yield and Purity of this compound Isolated via HSCCC

CompoundYield (from 150 mg crude sample)Purity (%)Source(s)
This compound8 mg>98 researchgate.netresearchgate.netacs.orgnih.gov
Swerchirin21 mg>98 researchgate.netresearchgate.netacs.orgnih.gov
Decussatin11 mg>98 researchgate.netresearchgate.netacs.orgnih.gov

HSCCC proves particularly advantageous for separating closely related xanthones that might co-elute using traditional High-Performance Liquid Chromatography (HPLC) techniques. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for both the purification and quantitative analysis of compounds, including this compound. naturewillbio.commdpi.com While HSCCC is effective for preparative isolation, HPLC is often employed as a subsequent step for further purification to achieve even higher levels of purity, or for analytical purposes to assess the purity of isolated compounds. researchgate.netresearchgate.net The purity of isolated xanthones, such as this compound, is commonly determined by HPLC. researchgate.netresearchgate.net

Spectroscopic and Spectrometric Approaches for Structural Elucidation

The definitive structural characterization of this compound relies on a combination of advanced spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H-NMR and ¹³C-NMR, is indispensable for elucidating the complete chemical structure of this compound. researchgate.netmdpi.comresearchgate.netnih.govthieme-connect.comgoogle.com These techniques provide detailed information about the carbon-hydrogen framework and the arrangement of functional groups within the molecule. The identification of isolated compounds, including this compound, is confirmed by comparing their ¹H-NMR and ¹³C-NMR data with reported spectral information. researchgate.netresearchgate.netnih.gov

Mass Spectrometry (MS), including techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS), is also critical for determining the molecular weight and elemental composition of this compound, as well as providing fragmentation patterns that aid in structural confirmation. nih.govmdpi.comresearchgate.netgoogle.com The combination of HPLC, LC-MS, and LC-NMR is a powerful approach for the identification and structural assignment of xanthones in complex plant extracts. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds, including this compound. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) NMR are indispensable for confirming the identity and elucidating the complete structure of isolated compounds nih.govresearchgate.net.

¹H-NMR Spectroscopy: Provides information about the number of different types of protons in a molecule, their chemical environments, and their connectivity through spin-spin coupling. The chemical shifts (δ in ppm) and coupling constants (J in Hz) are characteristic of specific proton environments within the xanthone scaffold of this compound, allowing for the assignment of aromatic and methoxy (B1213986) protons nih.govthieme-connect.com.

¹³C-NMR Spectroscopy: Provides information about the carbon skeleton of the molecule. Each unique carbon atom in the this compound structure resonates at a specific chemical shift, which is highly sensitive to its electronic environment. This allows for the differentiation of carbonyl carbons, aromatic carbons, and methoxy carbons nih.govnih.govthieme-connect.com.

NMR spectroscopic data are crucial for confirming the purity and identity of isolated compounds by comparing experimental data with reported values or by de novo structure elucidation bmrb.iouni-koeln.deorganicchemistrydata.org.

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS, GC-MS)

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in structural elucidation. When coupled with chromatographic separation techniques, such as liquid chromatography (LC) or gas chromatography (GC), it forms hyphenated techniques like LC-MS and GC-MS, which are highly effective for analyzing complex mixtures and identifying individual components lcms.czgentechscientific.commdpi.com.

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is particularly suitable for non-volatile and thermally labile compounds like this compound, which is a relatively polar xanthone. LC separates the components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. The separated compounds then enter the mass spectrometer, where they are ionized, and their mass-to-charge ratio (m/z) is measured. LC-MS can provide the exact molecular weight of this compound and, through fragmentation, yield characteristic fragment ions that help piece together its structure lcms.czgentechscientific.comnih.gov.

GC-MS (Gas Chromatography-Mass Spectrometry): While GC-MS is primarily used for volatile or semi-volatile compounds, it can be applied to compounds like this compound if they can be derivatized to increase their volatility. GC separates compounds based on their boiling points and interactions with the stationary phase in a heated column. The separated compounds are then introduced into the mass spectrometer. GC-MS is widely used for identifying unknown chemicals and quantifying trace residues in various fields gentechscientific.comgcms-id.ca.

Both LC-MS and GC-MS are essential in metabolomics and natural product characterization for comprehensive analysis and identification of diverse metabolites lcms.czmdpi.com. The molecular weight of this compound (288.25 g/mol ) can be precisely determined using these techniques nih.govcenmed.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fingerprinting Methods

Ultraviolet-Visible (UV-Vis) spectroscopy is an absorption spectroscopy technique that measures the amount of light absorbed or transmitted by a sample at different wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum mt.commdpi.com. This technique is particularly useful for compounds containing chromophores, which are structural features that absorb UV or visible light. Xanthones, including this compound, possess characteristic chromophores due to their conjugated π-electron systems, resulting in distinct UV-Vis absorption profiles.

UV-Vis Spectroscopy for Structural Information: By analyzing the pattern of absorption and transmission, scientists can identify and quantify components of a sample. The maximum absorption wavelengths (λmax) and their intensities are indicative of the molecular structure and the presence of specific functional groups mt.commdpi.com. For xanthones, UV-Vis spectra typically show strong absorption bands in the 200-400 nm range, which are characteristic of the xanthone chromophore and any additional conjugation from substituents mdpi.com.

Pharmacological Efficacy and Established Biological Activities of Methylswertianin

Antioxidant Capacity

Methylswertianin belongs to the class of xanthones, which are well-recognized for their antioxidant properties. hmdb.caresearchgate.net While xanthones, including this compound, have been reported to exhibit antioxidant activities, specific quantitative data detailing the direct antioxidant capacity of this compound itself (e.g., IC50 values in DPPH, ABTS, or FRAP assays) are not extensively detailed in current readily available research findings. hmdb.ca However, the structural characteristics inherent to xanthones, such as their conjugated systems and hydroxyl groups, contribute to their ability to scavenge free radicals and mitigate oxidative stress. Related xanthones, such as swertianin (B1671438) (PubChem CID 5281661), have also demonstrated antioxidant activities. nih.gov

Other Reported or Potential Biological Activities

Beyond its general antioxidant classification, this compound has been the subject of research for several other significant biological activities, most notably its anti-diabetic effects.

Anti-diabetic Activity

This compound, often studied in conjunction with bellidifolin (B1667919) (PubChem CID 5281623), has shown promising anti-diabetic effects, particularly in models of type 2 diabetes. Research using streptozotocin (B1681764) (STZ)-induced type 2 diabetic mice demonstrated that administration of this compound significantly improved various markers associated with diabetes. nih.gov

Key Research Findings on Anti-diabetic Effects:

ParameterEffect of this compound Administration (in STZ-induced type 2 diabetic mice)Reference
Fasting Blood Glucose (FBG)Significantly reduced nih.gov
Oral Glucose ToleranceImproved nih.gov
Fasting Serum Insulin (B600854) (FINS)Lowered nih.gov
Serum Total Cholesterol (TC)Lowered nih.gov
Low-Density Lipoprotein (LDL)Lowered nih.gov
Triglycerides (TG)Lowered nih.gov
High-Density Lipoprotein (HDL)Increased relative concentrations (HDL/TC) nih.gov
Hepatic Glycogen (B147801) ContentIncreased nih.gov
Insulin Resistance (IR)Improved by enhancing insulin signaling nih.gov
Insulin Receptor (InsR-α)Increased expression levels nih.gov
Insulin Receptor Substrate-1 (IRS-1)Increased expression levels nih.gov
Phosphatidylinositol 3-kinase (PI3K)Increased expression levels nih.gov
Glucokinase (GK) activitiesDecreased activities nih.gov
Glucose-6-phosphatase (G6Pase) activitiesIncreased activities nih.gov

The mechanism underlying these anti-diabetic effects appears to involve the enhancement of insulin signaling pathways. This compound has been observed to increase the expression levels of key proteins in this pathway, including insulin receptor alpha subunit (InsR-α), insulin receptor substrate-1 (IRS-1), and phosphatidylinositol 3-kinase (PI3K). nih.gov Furthermore, it influences hepatic glucose metabolism by increasing hepatic glycogen content. nih.gov

Anticancer Activity

As a xanthone (B1684191), this compound is part of a chemical class known to possess various biological activities, including anti-tumor and anticancer properties. hmdb.caresearchgate.net While xanthones, as a broader category, have been reported to exhibit anticancer activities, detailed specific research findings or quantitative data on the direct anticancer activity of this compound against particular cancer cell lines or its precise mechanisms of action in oncology are not explicitly provided in the current body of readily available literature. hmdb.caresearchgate.net

Mechanistic Investigations of Methylswertianin S Bioactivity

Molecular Mechanisms Underlying Antidiabetic Action

Methylswertianin has demonstrated significant antidiabetic effects, notably by reducing fasting blood glucose levels and improving oral glucose tolerance in animal models of type 2 diabetes. This effect is largely attributed to its ability to improve insulin (B600854) resistance. science.govnih.govmedchemexpress.compatsnap.comresearchgate.net

Table 1: Antidiabetic Effects of this compound in STZ-induced Type 2 Diabetic Mice

ParameterEffect of this compound TreatmentReference
Fasting Blood Glucose (FBG)Significantly reduced science.govnih.govpatsnap.com
Oral Glucose ToleranceImproved science.govnih.govpatsnap.com
Fasting Serum Insulin (FINS)Lowered science.govnih.govpatsnap.com
Insulin Resistance (IR)Improved science.govnih.govmedchemexpress.compatsnap.comwikipedia.org

A key mechanism of this compound's antidiabetic action involves the enhancement of crucial components within the insulin signaling cascade. Studies have shown that this compound increases the expression levels of the insulin receptor alpha subunit (InsR-alpha), insulin receptor substrate-1 (IRS-1), and phosphatidylinositol 3-kinase (PI3K) proteins. science.govnih.govpatsnap.comresearchgate.netmedchemexpress.comoncotarget.com These proteins are integral to the proper functioning of insulin signaling pathways, where insulin binding to the insulin receptor activates the PI3K-mediated pathway, leading to the phosphorylation of IRS proteins. microbenotes.combiocrick.com The activation of the PI3K/AKT pathway is a primary route responsible for many of insulin's metabolic effects within cells. biocrick.comworldscientific.commdpi.com

Table 2: Modulation of Hepatic Glucose Metabolism by this compound

ParameterEffect of this compound TreatmentReference
Hepatic Glycogen (B147801) ContentIncreased science.govnih.govpatsnap.comresearchgate.net
Glucokinase (GK) ActivityDecreased science.govnih.govresearchgate.netmedchemexpress.comoncotarget.com
Glucose-6-Phosphatase (G6Pase) ActivityIncreased science.govnih.govresearchgate.netmedchemexpress.comoncotarget.com

Cellular and Molecular Pathways of Anti-Inflammatory Effects

This compound has been identified as a compound possessing anti-inflammatory properties. researchgate.net Its anti-inflammatory activities have been evaluated in experimental models, such as determining its effect on the production of nitric oxide (NO) by lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

While this compound is part of extracts demonstrating anti-inflammatory activity, detailed research findings specifically attributing the direct inhibition of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), or interleukin-1 beta (IL-1β) solely to this compound are not explicitly available in the provided sources. Studies evaluating compounds from Swertia mussotii noted that another isolated compound, Amaroswerin, was the most potent inhibitor of NO release and suppressed the expression of iNOS, TNF-α, IL-6, and IL-1β.

Mechanisms of Anti-Proliferative Action

This compound, as a xanthone (B1684191) derivative, is recognized for its anti-tumor and anti-proliferative properties. researchgate.net

Research has confirmed the anti-proliferative effect of this compound through the quantification of DNA synthesis. In studies involving vascular smooth muscle cells (VSMC), this compound was shown to inhibit DNA synthesis, as measured by BrdU incorporation, with IC50 values ranging between 10.2 and 12.5 µM. science.gov Importantly, these studies also indicated that this compound was not cytotoxic to the cells within the tested concentration range, as determined by LDH release. science.gov The anti-proliferative mechanism was additionally linked to the modulation of cyclin D1-CDK4, suggesting an influence on cell cycle progression. science.gov

Table 3: Anti-Proliferative Effects of this compound on Vascular Smooth Muscle Cells (VSMC)

Mechanism of ActionCell LineIC50 (µM)Cytotoxicity (LDH release)Reference
DNA Synthesis Inhibition (BrdU incorporation)VSMC10.2 - 12.5Not cytotoxic science.gov
Cyclin D1-CDK4 ModulationVSMCN/AN/A science.gov

Mechanisms of Antioxidant Action

This compound, a xanthone compound, has garnered attention for its diverse biological activities, including its notable antioxidant properties. The antioxidant capacity of this compound is primarily attributed to its chemical structure, characteristic of xanthones, which often feature a catecholic moiety and a completely conjugated system. These structural elements enable xanthones to act as promising antioxidants by facilitating the scavenging of free radicals. chemfaces.comms-editions.cl

The mechanisms underlying this compound's antioxidant action are multifaceted, involving direct free radical scavenging, modulation of endogenous antioxidant enzyme systems, and inhibition of lipid peroxidation.

Direct Free Radical Scavenging

This compound has been demonstrated to exhibit significant free radical scavenging activities in various in vitro assays. Studies investigating the antioxidant potential of Swertia species, from which this compound is isolated, have shown its ability to reduce 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals and scavenge nitric oxide (NO) radicals. chemfaces.comms-editions.cl The DPPH assay is a widely used method to evaluate the free radical scavenging capacity of compounds, where antioxidants donate hydrogen atoms or electrons to stabilize the DPPH radical. phcog.comxiahepublishing.comjiaci.orgnih.govanalis.com.my Similarly, the scavenging of nitric oxide radicals is crucial as NO can react with superoxide (B77818) to form peroxynitrite, a highly reactive oxidant. chemfaces.comresearchgate.net While specific quantitative IC50 values for isolated this compound's direct antioxidant radical scavenging activity are not consistently detailed across all available research snippets, its inclusion in studies highlighting the antioxidant efficacy of xanthones from Swertia species confirms its contribution to these effects. chemfaces.comresearchgate.net

Modulation of Endogenous Antioxidant Systems

Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide, serving as a primary defense against oxidative stress. xiahepublishing.comnih.govscholarsresearchlibrary.comnih.govnih.gov

Catalase (CAT): Breaks down hydrogen peroxide into water and oxygen, preventing the formation of more harmful reactive oxygen species. xiahepublishing.comnih.govscholarsresearchlibrary.comnih.govnih.gov

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and organic hydroperoxides to water or corresponding alcohols, utilizing glutathione. xiahepublishing.comscholarsresearchlibrary.comnih.gov

Glutathione (GSH): A crucial non-enzymatic antioxidant that participates in various detoxification processes and directly scavenges free radicals. xiahepublishing.comscholarsresearchlibrary.comnih.gov

While these findings are often reported for whole extracts or other xanthones like Swerchirin (B1682844), they suggest a potential mechanism by which this compound, as a constituent of these extracts or a structurally related compound, could contribute to enhancing the activity of these protective enzymes and maintaining cellular redox balance. scholarsresearchlibrary.comnih.govnih.gov

Inhibition of Lipid Peroxidation

Oxidative stress can lead to lipid peroxidation, a destructive process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids in cell membranes. This process generates reactive aldehydes like malondialdehyde (MDA), which can damage cellular components. ms-editions.cljiaci.orgnih.govnih.govuvigo.esresearchgate.net this compound has been shown to contribute to the inhibition of lipid peroxidation. In animal models, the administration of this compound, alongside bellidifolin (B1667919), resulted in improved lipid profiles, suggesting a protective effect against oxidative damage that can lead to cardiovascular complications. This inhibition of lipid peroxidation is a critical aspect of its antioxidant mechanism, helping to preserve cellular integrity and function. ms-editions.cluvigo.esresearchgate.net

Structure Activity Relationship Sar Studies of Methylswertianin and Analogues

Identification of Key Structural Features for Biological Potency

The biological activity of xanthones, including methylswertianin, is largely dictated by the substitution pattern on their dibenzo-γ-pyrone core, particularly the number and position of hydroxyl and methoxy (B1213986) groups.

In the context of antidiabetic effects, the substitution pattern is equally important. Research on xanthones from Swertia mussotii has highlighted that the arrangement of hydroxyl and methoxy groups influences their ability to inhibit enzymes like α-glucosidase and aldose reductase, which are key targets in managing diabetes. nih.gov For example, 1,3,5,8-tetrahydroxyxanthone (B1670239) has been identified as a potent inhibitor of both α-glucosidase and aldose reductase. nih.govresearchgate.net The specific positioning of these functional groups in this compound (1-hydroxy-3,7,8-trimethoxyxanthone) is therefore believed to be a key determinant of its hypoglycemic activity.

The following table summarizes the key structural features of xanthones and their general influence on biological activity.

Structural FeatureInfluence on Biological Activity
Hydroxyl Groups Crucial for antioxidant activity through hydrogen donation. The number and position are key. Can participate in hydrogen bonding with enzyme active sites.
Methoxy Groups Can modulate lipophilicity, affecting cell membrane permeability and bioavailability. Their position influences the electronic properties of the xanthone (B1684191) ring.
Xanthone Core The planar dibenzo-γ-pyrone structure provides a rigid scaffold for interaction with biological targets.
Substitution Pattern The specific arrangement of hydroxyl and methoxy groups on the xanthone core determines the selectivity and potency for different biological targets.

Comparative Analysis with Related Xanthone Derivatives (e.g., Bellidifolin (B1667919), Swerchirin (B1682844), Decussatin)

To further elucidate the SAR of this compound, it is informative to compare its structure and activity with other co-occurring and structurally similar xanthones, such as bellidifolin, swerchirin, and decussatin. These compounds share the same basic tetraoxygenated xanthone skeleton but differ in their methylation patterns.

Bellidifolin (1,5,8-trihydroxy-3-methoxyxanthone) has demonstrated significant hypoglycemic effects. researchgate.netresearchgate.net Compared to this compound, bellidifolin possesses two additional hydroxyl groups at positions 5 and 8, and a methoxy group at position 3. This increased hydroxylation may contribute to its potent antioxidant properties.

Swerchirin (1,8-dihydroxy-3,5-dimethoxyxanthone) has also been reported to have blood sugar-lowering effects. nih.govnih.gov It differs from this compound in having a hydroxyl group at position 5 and a methoxy group at position 5 instead of 7. The presence of a hydroxyl group at C-8 and a methoxy group at C-3 is a common feature among these bioactive xanthones.

Decussatin (1-hydroxy-3,5,8-trimethoxyxanthone) is another related xanthone isolated alongside this compound and swerchirin. researchgate.net Its structural similarity allows for a nuanced understanding of how the placement of methoxy groups affects bioactivity.

The following table provides a structural comparison of these xanthones.

CompoundR1R3R5R7R8
This compound OHOCH3HOCH3OCH3
Bellidifolin OHOCH3OHHOH
Swerchirin OHOCH3OCH3HOH
Decussatin OHOCH3OCH3HOCH3

Table based on the general tetraoxygenated xanthone structure.

A comparative analysis suggests that the hydroxylation pattern at positions 1 and 8 is a recurring feature in bioactive xanthones from Swertia species. The methylation at positions 3, 5, 7, and 8 appears to fine-tune the biological activity, likely by altering the molecule's polarity, solubility, and interaction with specific enzyme binding sites.

Design and Synthesis of this compound Analogues to Optimize Bioactivity

The design and synthesis of analogues are a rational approach to optimize the bioactivity of a lead compound like this compound. While specific synthetic analogues of this compound are not extensively reported in the literature, the general principles of xanthone synthesis can be applied. The goal of such synthetic efforts would be to systematically modify the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties.

Key synthetic strategies could involve:

Varying the number and position of hydroxyl and methoxy groups: This would help to precisely map the SAR and identify the optimal substitution pattern for a desired biological effect. For instance, demethylation of the methoxy groups in this compound would yield polyhydroxylated xanthones, which may exhibit enhanced antioxidant activity. Conversely, selective methylation of hydroxyl groups could improve bioavailability.

Introduction of other functional groups: Incorporating different substituents, such as halogens, alkyl chains, or nitrogen-containing moieties, could lead to novel analogues with improved pharmacological profiles.

Glycosylation: The attachment of sugar moieties to the xanthone core can significantly impact solubility and bioavailability. Investigating different glycosylated derivatives of this compound could be a promising avenue for developing prodrugs or compounds with altered pharmacokinetic properties.

The synthesis of xanthone derivatives often involves classical organic chemistry reactions such as the Friedel-Crafts reaction, Ullmann condensation, and various cyclization methods. Modern synthetic techniques, including microwave-assisted synthesis and the use of novel catalysts, can facilitate the efficient production of a library of this compound analogues for biological screening. nih.govmdpi.comrsc.org

The following table outlines potential modifications to the this compound structure and the expected impact on its bioactivity.

ModificationRationalePotential Impact
Demethylation at C7 and C8 Increase the number of hydroxyl groups.Potentially enhanced antioxidant activity and interaction with polar enzyme residues.
Introduction of a prenyl group Increase lipophilicity.May improve membrane permeability and lead to different biological activities, such as anti-inflammatory or anticancer effects.
Replacement of a methoxy group with an amino group Introduce a basic center.Could alter the compound's pKa and its interaction with biological targets through different types of bonding.
Glycosylation at the C1 hydroxyl group Increase water solubility.May improve oral bioavailability and alter the metabolic profile.

Through such systematic SAR studies and the synthesis of novel analogues, the therapeutic potential of this compound can be further explored and optimized for future drug development.

Preclinical Drug Discovery and Development Research for Methylswertianin

In Vitro Research Models for Lead Identification and Optimization

In vitro research models are instrumental in the early stages of drug discovery, enabling the identification of lead compounds and their subsequent optimization. These models provide controlled environments to investigate the molecular and cellular mechanisms of action, as well as initial efficacy and toxicity profiles.

Cell-Based Assays (e.g., HepG2 cells, VSMC, RAW 264.7 cells)

Cell-based assays are widely employed to screen compounds and elucidate their biological effects at a cellular level. For compounds like Methylswertianin, which have demonstrated antidiabetic potential, specific cell lines are utilized to investigate relevant metabolic and inflammatory pathways.

HepG2 cells, a human hepatocellular carcinoma cell line, are frequently used to study hepatic lipid metabolism, insulin (B600854) resistance, and the effects of compounds on liver function researchgate.net. Research involving HepG2 cells often includes assessments of intracellular lipid accumulation and gene expression related to metabolic pathways researchgate.net.

RAW 264.7 cells, a murine macrophage cell line, are valuable models for investigating inflammatory responses, macrophage activation, and the modulation of cytokine production researchgate.netnih.govnih.govatcc.org. Given the interplay between inflammation and metabolic disorders, studies using RAW 264.7 cells can provide insights into the anti-inflammatory properties of compounds. Co-culture systems involving HepG2 and RAW 264.7 cells are also employed to analyze cellular interactions in disease models researchgate.net.

While specific detailed findings of this compound in VSMC (Vascular Smooth Muscle Cells) were not extensively detailed in the provided search results, VSMC are commonly used to study cardiovascular diseases, including those linked to metabolic dysfunction, such as atherosclerosis and hypertension. Therefore, they represent a relevant in vitro model for exploring the broader systemic effects of compounds targeting metabolic disorders.

High-Throughput Screening Approaches in Drug Discovery

High-Throughput Screening (HTS) is a core strategy in modern drug discovery, enabling the rapid and automated testing of vast libraries of chemical and biological compounds against specific biological targets bmglabtech.comnih.govnih.gov. HTS accelerates the process of identifying "hits" or "leads" that exhibit desired biological activity bmglabtech.com. This approach leverages robotics, liquid handling systems, and advanced detection technologies to conduct millions of tests in a short timeframe, significantly reducing the cost and time associated with initial compound evaluation bmglabtech.comnih.govnih.gov.

For this compound, its suitability for high-throughput screening assays has been noted, suggesting its potential or actual inclusion in large-scale compound evaluations aimed at identifying active molecules thieme-connect.com. HTS is also utilized to characterize metabolic, pharmacokinetic, and toxicological data of new drugs, providing a comprehensive initial assessment nih.gov.

In Vivo Animal Models for Efficacy and Systemic Evaluation

In vivo animal models are critical for evaluating the systemic efficacy and safety of drug candidates, bridging the gap between in vitro findings and potential human applications. These models allow for the study of complex biological systems and disease progression in a living organism.

Rodent Models of Metabolic Disorders (e.g., Streptozotocin-Induced Type 2 Diabetes in mice)

Rodent models are extensively used in the preclinical evaluation of compounds for metabolic disorders, including type 2 diabetes mellitus (T2DM) frontiersin.orge-dmj.org. The antidiabetic activity of this compound has been well-established in various animal models researchgate.net. A commonly employed model for T2DM is induced by the administration of streptozotocin (B1681764) (STZ), often in combination with a high-fat diet (HFD) frontiersin.orge-dmj.orgmdpi.com.

Streptozotocin is a chemical agent that selectively targets and damages pancreatic β-cells, leading to reduced insulin production frontiersin.orgmedsci.org. When a low dose of STZ is combined with a HFD, it induces a state of insulin resistance coupled with relative insulin deficiency, closely mimicking the pathophysiology of human T2DM frontiersin.orgmdpi.com. This model allows for the investigation of compounds that can improve insulin sensitivity and glucose metabolism. Male rodents are typically more susceptible to STZ-induced diabetes, which is a factor considered in study design medsci.org.

Research findings indicate that this compound, along with bellidifolin (B1667919) (another xanthone), isolated from Swertia punicea, demonstrated utility in treating type 2 diabetes in streptozotocin-induced type 2 diabetic male BABL/c mice researchgate.net. These studies showed an improvement in insulin resistance in these animal models researchgate.net.

Table 1: Key In Vivo Model Characteristics for this compound Efficacy Studies

Model TypeInduction MethodObserved PathophysiologyRelevance to this compoundKey Findings (General)
Table 2: this compound Efficacy in Streptozotocin-Induced Type 2 Diabetic Mice
ParameterControl GroupThis compound-Treated GroupObservationCitation
Insulin ResistanceBaselineImprovedThis compound administration led to an improvement in insulin resistance in STZ-induced type 2 diabetic mice. researchgate.net
Diabetic ConditionEstablishedTreatedThis compound was shown to be useful for treating type 2 diabetes in this model. researchgate.net

Pharmacodynamic Profiling in Preclinical Studies

Pharmacodynamic (PD) profiling in preclinical studies is essential for understanding how a drug candidate interacts with its biological targets and elicits a therapeutic effect within the body docuply.iocatapult.org.uk. This involves measuring the drug's activity at its site of action and evaluating any downstream biological effects or modulations of physiological pathways docuply.iocatapult.org.uk. The integration of pharmacokinetic (PK) and pharmacodynamic data, known as PK/PD analysis, is crucial for establishing dose-response relationships, predicting the time course of drug effects, and understanding target modulation catapult.org.ukfrontiersin.org. This analysis helps to optimize the therapeutic potential of a compound while minimizing the risk of undesirable effects docuply.iocatapult.org.uk.

For this compound, its observed antidiabetic effects and the improvement of insulin resistance in streptozotocin-induced type 2 diabetic mice represent key pharmacodynamic outcomes researchgate.net. These findings indicate that this compound modulates biological processes relevant to glucose metabolism and insulin signaling. Preclinical PD studies for this compound would involve detailed investigations into the specific molecular targets and pathways through which it exerts its antidiabetic activity. Such studies aim to quantify the extent and duration of the compound's biological effects, providing a mechanistic understanding of its therapeutic action catapult.org.ukfrontiersin.org.

Toxicological Evaluation and Safety Pharmacology

Toxicological evaluation and safety pharmacology are integral components of preclinical drug development, designed to identify potential undesirable effects of a drug candidate on physiological functions before human exposure docuply.iocriver.comeuropa.euerbc-group.com. The primary objective is to identify undesirable pharmacodynamic properties that may have relevance to human safety and to evaluate any adverse pharmacodynamic or pathophysiological effects observed during development europa.eu.

Safety pharmacology studies typically focus on the "core battery" of vital organ systems: the central nervous system, cardiovascular system, and respiratory system criver.comeuropa.euerbc-group.com. These studies investigate how the test substance affects the functions of these systems criver.comerbc-group.com. For instance, cardiovascular assessments often include in vitro hERG assays to identify potential risks of QT interval prolongation, while central nervous system evaluations may involve functional observation batteries criver.com.

Toxicological studies, on the other hand, assess the potential for a drug to cause harm to living organisms docuply.io. These studies help to characterize the intrinsic toxicity of new substances and can include general toxicity assessments porsolt.com. The information gathered from these evaluations is critical for establishing a comprehensive toxicological profile and for making informed decisions regarding the progression of a drug candidate to clinical trials humanspecificresearch.orgporsolt.com. The design and execution of these studies adhere to international guidelines, such as those from the International Conference on Harmonization (ICH), to ensure consistency and quality of data criver.comeuropa.eu.

Advanced Analytical and Research Methodologies in Methylswertianin Studies

Quantitative Analytical Methods for Methylswertianin in Biological and Plant Matrices

Quantitative analysis of this compound in biological and plant matrices is crucial for understanding its distribution, metabolism, and presence. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) stands out as a predominant analytical method for the precise and sensitive determination of analytes in complex biological samples. chromatographyonline.commdpi.com This technique offers high specificity, sensitivity, and throughput, making it suitable for diverse applications. chromatographyonline.com

For plant matrices, liquid chromatography-mass spectrometry (LC-MS) techniques have seen considerable advancements in the analysis of complex biological samples, including polyphenols, due to improved detection sensitivities and reduced noise. mdpi.com Effective sample preparation, involving extraction and clean-up steps such as solid-phase extraction, is critical to overcome interference from other compounds present in the complex matrix. researchgate.netuva.es While specific quantitative data for this compound in these matrices were not detailed in the available literature, the general principles and methodologies for quantifying plant-derived compounds and analytes in biological systems are directly applicable. chromatographyonline.commdpi.comresearchgate.netuva.es

Other quantitative methods for plant analysis, typically used for elements like heavy metals, include Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Atomic Absorption Spectrometry (AAS), which highlight the diverse array of techniques available for quantitative assessment in plant samples. frontiersin.org A major consideration in quantitative LC-MS analysis is the presence of matrix effects, which can negatively impact accuracy, reproducibility, and sensitivity. chromatographyonline.com Strategies to mitigate these effects include optimizing sample preparation, adjusting chromatographic parameters to prevent co-elution of interfering compounds, and modifying MS conditions. chromatographyonline.com

Metabolomics and Proteomics Applications for Understanding Systemic Responses

Metabolomics and proteomics are integral "omics" technologies that offer a comprehensive view of systemic biological responses to various stimuli, including natural compounds. energy.govmdpi.comnih.gov These high-throughput approaches provide a deeper understanding of cellular processes and the broader biological systems they govern. energy.gov

Metabolomics focuses on the global study of small-molecule metabolites within a biological system, providing insights into the current physiological state. mdpi.com

Proteomics involves the large-scale study of proteins, including their structure, function, and interactions, revealing the functional output of the genome. mdpi.com

The integration of metabolomic and proteomic data is a powerful strategy to elucidate complex biological mechanisms. For instance, combining results from proteomics and metabolomics can reveal abnormal amino acid metabolism, sugar metabolism, energy metabolism disturbances, and changes in pathways like phenylpropane biosynthesis and flavonoid metabolism, thereby constructing comprehensive systemic metabolic pathway maps. frontiersin.org Common biological matrices for these studies include serum and plasma, with serum often considered the gold standard in metabolomics for biomarker detection due to its sensitivity. mdpi.com While specific studies detailing the metabolomic and proteomic responses to this compound were not identified, these methodologies are routinely applied to understand the systemic effects of various compounds and could be similarly employed for this compound.

Gene Expression Analysis for Pathway Elucidation

Gene expression analysis is a fundamental approach in genomics, widely used to understand how biological compounds influence cellular pathways and functions. ebi.ac.ukfrontiersin.org This methodology, often performed using techniques such as RNA sequencing (RNA-seq) or microarrays, identifies genes that are differentially expressed under specific conditions. ebi.ac.uk

The utility of gene expression data extends to:

Heatmaps and Clustering: Visualizing gene expression data as heatmaps combined with clustering methods helps group genes or samples based on similar expression patterns, identifying commonly regulated genes or biological signatures. ebi.ac.uk

Gene Set Enrichment Analysis (GSEA) and Pathway Analysis: These analyses determine if differentially expressed genes are significantly associated with particular biological processes or molecular functions. ebi.ac.uk Tools and databases such as Gene Ontology (GO), KEGG, Ingenuity, Reactome, and WikiPathways are commonly utilized for this purpose, providing functional annotation and mapping to known biological pathways. ebi.ac.ukpitt.edu

Pathway analysis is crucial for interpreting genetic variants and understanding the biological processes involving affected genes and proteins, supporting an interactive evaluation of how variations might impact gene product function, regulation, or interaction. frontiersin.org While direct research on this compound's impact on gene expression profiles was not found, the application of gene expression analysis is a standard and powerful method for elucidating the pathways modulated by bioactive compounds. frontiersin.orgpitt.edu

Microscopic and Imaging Techniques in Cellular Bioactivity Assessment (e.g., Immunofluorescence)

Microscopic and imaging techniques are indispensable for assessing the cellular bioactivity of compounds like this compound, providing visual evidence of their effects at a cellular and subcellular level. Immunofluorescence (IF) microscopy is a particularly powerful method for visualizing intracellular processes, conditions, and structures. leica-microsystems.com

Key aspects of these techniques include:

Immunofluorescence (IF): This technique utilizes specific antibodies conjugated with fluorochromes to label and visualize target molecules, typically proteins, within cells. leica-microsystems.combaseclick.eu This allows researchers to pinpoint the location and expression levels of specific cellular components in response to a compound.

Confocal Microscopy: Often used in conjunction with immunofluorescence, confocal microscopy provides high-resolution, optical sectioning capabilities, enabling detailed 3D imaging of cells and tissues. leica-microsystems.comfrontiersin.orgnih.gov It is a prevalent technique for cellular studies. frontiersin.org

Live-Cell Imaging: Techniques such as fluorescence and confocal microscopy can be adapted for live-cell imaging, allowing real-time monitoring of dynamic cellular behaviors and processes without harming the living cells. baseclick.eunewatlas.com This is crucial for understanding the temporal effects of a compound.

Applications: These methods are vital for assessing various aspects of cellular bioactivity, such as changes in protein expression or localization. For example, immunofluorescence microscopy has been used in studies related to the anti-diabetic effect of this compound to analyze GLUT2 expression. curtin.edu.au

Image Processing: The analysis of immunofluorescent cell images often requires sophisticated image processing techniques to quantify cellular features accurately. frontiersin.org

Bioinformatics and Systems Biology Approaches for Data Integration and Predictive Modeling

Bioinformatics and systems biology are critical for making sense of the vast and complex datasets generated in modern biological research, especially when studying compounds like this compound. These fields provide the computational tools and frameworks necessary for integrating diverse "omics" data and developing predictive models. energy.govnih.govscilifelab.seillinois.edu

The core functions include:

Data Integration: Systems biology aims to achieve a comprehensive and predictive understanding of biological systems by integrating high-throughput multi-omics data (genomics, transcriptomics, proteomics, metabolomics) with biochemical and biophysical measurements. energy.govscilifelab.se This involves handling large, disparate datasets of heterogeneous types from multiple sources, integrated over time and space. energy.gov

Predictive Modeling: Predictive modeling is a fundamental component of bioinformatics analysis pipelines, employing statistical, machine learning, or deterministic approaches to extract meaningful biological and clinical insights from complex data. nih.gov This can involve predicting drug sensitivity, identifying biomarkers, and stratifying patients. institut-curie.org

Computational Tool Development: Bioinformatics cores develop and support new methods and tools for data analysis, including those for processing and interpreting transcriptomics and proteomics workflows. illinois.edu Examples include tools for inferring gene function from sequence, analyzing protein-protein interactions, and building metabolic genome-based predictive models. energy.govillinois.edu

Network Analysis: Biological network inference, community, and topology analysis are used to understand the relationships between different biological entities (e.g., genes, proteins, metabolites) and to identify key biological functions and pathways. scilifelab.se

Machine Learning: Machine learning methods, including deep learning, are applied for multi-omics analysis, data pre-processing, feature selection, dimension reduction, and clustering to uncover hidden patterns and relationships within integrated datasets. scilifelab.se

These integrated approaches are essential for moving beyond individual molecular observations to a holistic understanding of how this compound might influence intricate biological networks and ultimately predict its effects within a living system.

Future Research Directions and Therapeutic Prospects of Methylswertianin

Development of Methylswertianin as a Lead Compound for Therapeutic Agents in Metabolic Diseases

This compound has demonstrated significant potential as a lead compound for the development of therapeutic agents targeting metabolic diseases, most notably type 2 diabetes. Studies have shown that this compound, along with a similar compound, bellidifolin (B1667919), can significantly reduce fasting blood glucose levels. nih.gov The administration of these compounds has been observed to improve oral glucose tolerance and lower fasting serum insulin (B600854). nih.gov

The anti-diabetic effects of this compound appear to be mediated through the enhancement of insulin signaling. Research indicates that it can increase the expression levels of key proteins in the insulin signaling pathway, including the insulin-receptor alpha subunit (InsR-alpha), insulin-receptor substrate-1 (IRS-1), and phosphatidylinositol 3-kinase (PI3K). nih.govresearchgate.net This improvement in insulin sensitivity is a crucial aspect of managing type 2 diabetes. nih.gov

Furthermore, this compound has been shown to have a positive impact on lipid profiles, a common concern in metabolic disorders. Post-administration evaluation in animal models revealed lower serum total cholesterol (TC), low-density lipoprotein cholesterol (LDL), and triglyceride (TG) levels, coupled with an increase in the relative concentration of high-density lipoprotein cholesterol (HDL). nih.govresearchgate.net In addition to its effects on insulin signaling and lipid metabolism, this compound also influences glucose metabolism in the liver by increasing hepatic glycogen (B147801) content, and modulating the activities of glucokinase (GK) and glucose-6-phosphatase (G6Pase). nih.govresearchgate.net These findings collectively underscore the potential of this compound as a valuable lead compound for developing new drugs to treat type 2 diabetes and other related metabolic disorders. nih.govresearchgate.net

Table 1: Effects of this compound on Key Metabolic Parameters

ParameterEffectMechanism of Action
Fasting Blood GlucoseReductionImproved insulin sensitivity and glucose metabolism
Oral Glucose ToleranceImprovementEnhanced insulin signaling
Fasting Serum InsulinReductionImproved insulin sensitivity
Serum Total CholesterolReductionModulation of lipid metabolism
Serum LDL CholesterolReductionModulation of lipid metabolism
Serum TriglyceridesReductionModulation of lipid metabolism
Serum HDL CholesterolIncrease (relative)Modulation of lipid metabolism
Hepatic Glycogen ContentIncreaseAltered hepatic glucose metabolism

Exploration of Novel Pharmacological Targets and Indications

Beyond its established anti-diabetic properties, the chemical scaffold of this compound, a xanthone (B1684191), suggests a broader range of pharmacological activities that warrant further investigation. Xanthones as a class are known for their diverse biological effects, including anti-inflammatory, antioxidant, antimicrobial, anticancer, and neuroprotective properties. researchgate.netnih.govmdpi.com This opens up avenues for exploring novel therapeutic applications for this compound.

The anti-inflammatory potential of xanthones is particularly noteworthy. mdpi.com Chronic inflammation is a key underlying factor in many metabolic diseases, including type 2 diabetes. nih.govmdpi.com Therefore, this compound's potential anti-inflammatory effects could contribute to its therapeutic efficacy in these conditions and suggest its utility in other inflammatory disorders.

Furthermore, the neuroprotective effects observed in other xanthone compounds and related molecules like swertiamarin (B1682845) suggest that this compound could be a candidate for investigation in the context of neurodegenerative diseases. acs.orgnih.govmdpi.comfoodandnutritionjournal.org Studies on swertiamarin have shown its ability to reduce neuroinflammation and alpha-synuclein (B15492655) accumulation, which are hallmarks of Parkinson's disease. acs.orgnih.gov Given the structural similarities, exploring the neuroprotective potential of this compound is a logical next step.

The anticancer activity of xanthone derivatives is another area of significant interest. researchgate.netfrontiersin.orgnih.gov Various xanthones have been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor angiogenesis. frontiersin.org Investigating whether this compound exhibits similar properties could lead to its development as an anticancer agent. The diverse pharmacological profiles of xanthones highlight the importance of continued research to uncover the full therapeutic potential of this compound beyond its role in metabolic diseases.

Biosynthesis Pathway Elucidation and Metabolic Engineering Strategies for Enhanced Production

The efficient and sustainable production of this compound is crucial for its development as a therapeutic agent. Understanding its biosynthetic pathway is the first step towards achieving this goal through metabolic engineering. This compound belongs to the xanthone family, and the general biosynthesis of xanthones in plants involves the shikimate pathway. frontiersin.orgmdpi.comnih.govuniroma1.itnih.gov This pathway converts precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway into aromatic compounds. frontiersin.org

The biosynthesis of the xanthone core structure can proceed through either an L-phenylalanine-dependent or -independent pathway, leading to the formation of a key intermediate, 2,3′,4,6-tetrahydroxybenzophenone. nih.govnih.gov This intermediate then undergoes regioselective intramolecular oxidative coupling to form the foundational xanthone ring structures, 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX) or 1,3,7-trihydroxyxanthone (1,3,7-THX). nih.govnih.gov From these core structures, a variety of xanthone derivatives, including this compound, are synthesized through further enzymatic modifications. nih.gov

Elucidating the specific enzymes and regulatory mechanisms involved in the biosynthesis of this compound in its native plant sources, such as Swertia species, is a key research objective. nih.govihbt.res.in Identifying the genes encoding these enzymes will enable the application of metabolic engineering strategies to enhance production. researchgate.net

Metabolic engineering techniques can be applied to both the native plant producers and microbial systems. nih.govfrontiersin.org Strategies may include:

Downregulation of competing pathways: By reducing the metabolic flux towards other secondary metabolites, more precursors can be channeled into the xanthone biosynthesis pathway.

Heterologous expression: Introducing the entire biosynthetic pathway into a microbial host like E. coli or yeast could enable large-scale, controlled production in bioreactors.

These metabolic engineering approaches hold the promise of creating a sustainable and economically viable supply of this compound for further research and clinical development. researchgate.netnih.gov

Integration of this compound into Combination Therapies for Synergistic Effects

Given the multifactorial nature of metabolic diseases like type 2 diabetes, combination therapy is often a more effective treatment strategy than monotherapy. e-enm.orgnih.gov The integration of this compound into combination therapies could offer synergistic effects, targeting multiple pathophysiological pathways simultaneously. eurekalert.orgsciencedaily.com

For the treatment of type 2 diabetes, this compound could be combined with existing antidiabetic drugs. For instance, its mechanism of improving insulin sensitivity could complement the actions of drugs that stimulate insulin secretion or reduce glucose absorption. Combining this compound with a drug like metformin, which primarily reduces hepatic glucose production, could result in a more comprehensive control of blood glucose levels.

The potential anti-inflammatory and antioxidant properties of this compound could also be leveraged in combination therapies. In conditions where inflammation and oxidative stress play a significant role, combining this compound with other anti-inflammatory or antioxidant agents could lead to enhanced therapeutic outcomes.

Furthermore, in the context of cancer therapy, should this compound prove to have anticancer properties, it could be used in combination with conventional chemotherapy or targeted therapies. Natural compounds are increasingly being investigated for their ability to sensitize cancer cells to existing treatments and reduce their side effects.

Future research should focus on in vitro and in vivo studies to evaluate the efficacy and safety of this compound in combination with a range of other therapeutic agents for various diseases. Identifying synergistic interactions will be key to unlocking the full potential of this promising natural compound.

Translational Research Considerations and Clinical Development Challenges

The translation of a promising natural product like this compound from preclinical research to clinical application is a complex process fraught with challenges. nih.govresearchgate.netrsc.orgfrontiersin.org One of the primary hurdles is ensuring the standardization and quality control of the herbal raw material or the purified compound. nih.govnih.govfastercapital.comfrontiersin.org The chemical composition of plants can vary significantly depending on genetic and environmental factors, which can affect the efficacy and safety of the final product. nih.gov

Navigating the regulatory landscape for herbal medicines and natural products presents another significant challenge. nih.govnih.govfastercapital.comrsc.org The requirements for demonstrating safety and efficacy for clinical trials can be stringent and costly. nih.govnih.gov For natural products, there is often a lack of comprehensive toxicological data, which is a prerequisite for initiating human trials.

Furthermore, the pharmacokinetic and pharmacodynamic properties of this compound need to be thoroughly characterized. Issues such as poor bioavailability, rapid metabolism, and potential for drug-drug interactions must be addressed. mdpi.comijpsjournal.com Formulation development to enhance bioavailability and stability is often a critical step in the clinical development of natural products.

The design of robust clinical trials for natural products also requires careful consideration. nih.govnih.gov Blinding and randomization can be challenging, especially for herbal preparations with distinct sensory characteristics. nih.gov Moreover, establishing the optimal dosage and treatment duration requires extensive dose-finding and long-term efficacy studies.

Overcoming these challenges will require a multidisciplinary approach, involving collaboration between phytochemists, pharmacologists, clinicians, and regulatory experts. Despite these hurdles, the therapeutic potential of this compound makes it a worthy candidate for continued translational research and clinical development. researchgate.netijpsjournal.com

Q & A

Q. What experimental models are most suitable for studying Methylswertianin's anti-diabetic mechanisms?

this compound is commonly evaluated in streptozotocin (STZ)-induced diabetic murine models, often combined with high-fat diets to mimic type 2 diabetes. These models allow researchers to assess glucose tolerance, insulin sensitivity, and lipid metabolism. For example, studies using STZ-treated mice demonstrated this compound's ability to reduce fasting blood glucose, improve oral glucose tolerance, and modulate serum lipid profiles . Methodologically, ensure consistent dosing (e.g., 100–200 mg/kg/day orally) and include controls for diet-induced variability.

Q. How is this compound isolated and purified from plant sources?

this compound is extracted from Swertia species (e.g., S. punicea, S. mussotii) using solvent extraction (e.g., ethanol or ethyl acetate). High-speed countercurrent chromatography (HSCCC) is a validated method for purification, achieving >98% purity . Key steps include:

  • Extraction : Maceration of plant material in ethanol.
  • Partitioning : Liquid-liquid separation using solvents like ethyl acetate.
  • Purification : HSCCC with optimized solvent systems (e.g., hexane-ethyl acetate-methanol-water).

Q. What are the primary biochemical targets of this compound in insulin resistance?

this compound enhances insulin signaling by upregulating insulin receptor-α (InsR-α), insulin receptor substrate-1 (IRS-1), and phosphatidylinositol 3-kinase (PI3K) in renal and hepatic tissues. It also modulates hepatic glucose metabolism by increasing glucokinase (GK) activity and reducing glucose-6-phosphatase (G6Pase) activity, thereby lowering blood glucose .

Q. How should this compound be stored to ensure stability in laboratory settings?

this compound is soluble in DMSO and should be stored at -20°C in airtight, light-protected containers to prevent degradation. Purity (>98%) must be verified via HPLC or LC-MS prior to experimental use .

Advanced Research Questions

Q. How can contradictory data on this compound's effects on lipid profiles be resolved?

Studies report that this compound lowers absolute high-density lipoprotein (HDL) levels but increases the HDL/total cholesterol (HDL/TC) ratio, suggesting context-dependent effects. To address contradictions:

  • Experimental Design : Standardize lipid measurement protocols (e.g., enzymatic assays vs. NMR).
  • Population Variability : Account for genetic/metabolic differences in animal models.
  • Mechanistic Studies : Investigate HDL particle size/distribution via advanced techniques like ultracentrifugation .

Q. What mixed-methods approaches are optimal for studying this compound's multi-target mechanisms?

A sequential exploratory design is recommended:

  • Quantitative Phase : Dose-response studies in diabetic models to quantify glucose-lowering efficacy.
  • Qualitative Phase : Transcriptomic/proteomic analyses (e.g., RNA-seq, Western blot) to identify novel targets (e.g., anti-inflammatory pathways via NO inhibition) .
  • Integration : Use triangulation to validate findings across methodologies .

Q. What synergies exist between this compound and co-occurring compounds (e.g., bellidifolin)?

Co-administration of this compound and bellidifolin in Swertia extracts shows enhanced hypoglycemic effects compared to individual compounds. Synergy can be quantified via:

  • Isobolographic Analysis : Determine combination indices (CI) for glucose-lowering effects.
  • Pathway Mapping : Use network pharmacology to identify overlapping targets (e.g., PI3K/Akt signaling) .

Q. How can metabolomics address gaps in understanding this compound's non-diabetic applications?

Untargeted metabolomics (e.g., UPLC-MS) revealed this compound's downregulation in pear fruit under cold stress, suggesting roles in plant secondary metabolism. Apply similar approaches to explore its anti-inflammatory or antioxidant properties in mammalian systems .

Methodological Considerations

Q. What statistical methods are critical for analyzing this compound's dose-dependent effects?

  • ANOVA with Post Hoc Tests : Compare means across dose groups.
  • Dose-Response Modeling : Use nonlinear regression (e.g., log-dose vs. response) to calculate EC50.
  • Multivariate Analysis : PCA or PLS-DA to identify metabolic shifts in treated vs. control groups .

Q. How can researchers ensure reproducibility in this compound studies?

  • Standardized Protocols : Detail extraction/purification steps (e.g., HSCCC solvent ratios) in supplementary materials.
  • Data Transparency : Publish raw HPLC/MS data and animal model metadata in FAIR-aligned repositories .
  • Replication Studies : Encourage independent validation of key findings (e.g., insulin signaling upregulation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.